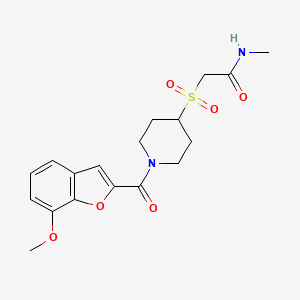

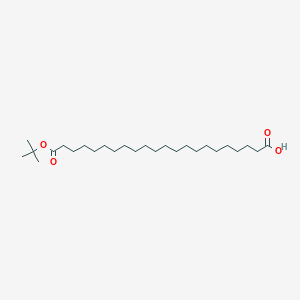

![molecular formula C17H19N7O B2360496 6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195938-35-1](/img/structure/B2360496.png)

6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

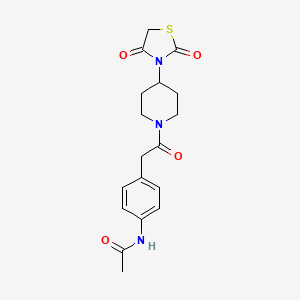

The compound “6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazolothiadiazine nucleus, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of such compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The synthesis process involves the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Applications De Recherche Scientifique

Synthetic Methods and Structural Analysis : Research has focused on synthesizing and analyzing the structure of related compounds. For example, Sallam et al. (2021) synthesized a compound involving a similar triazolo[4,3-b]pyridazine structure and conducted a detailed structural analysis using techniques like X-ray diffraction and density functional theory calculations (Sallam et al., 2021).

Pharmacological Applications : Some derivatives have been explored for their pharmacological potential. For instance, Kuwahara et al. (1997) synthesized a series of compounds with the [1,2,4]triazolo[1,5-b]pyridazin-6-yl structure, evaluating their ability to inhibit bronchoconstriction in guinea pigs, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Chemical Properties and Reactions : Investigations into the chemical properties and reactions of similar compounds have been a significant area of research. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of a related triazolo[1,5-a]pyrimidine compound (Desenko et al., 1998).

Novel Compound Synthesis : Research has also been dedicated to synthesizing novel compounds involving related structures. Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives, showcasing the versatility of these chemical structures (Ibrahim & Behbehani, 2014).

Orientations Futures

Propriétés

IUPAC Name |

6-cyclopropyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-4-14(20-23)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHACZNBVQZZECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

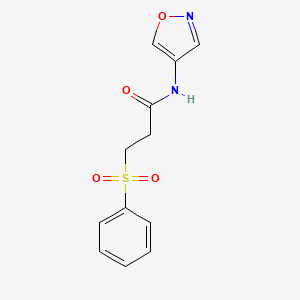

![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)

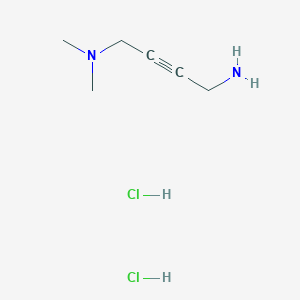

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)

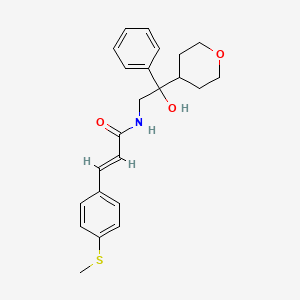

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)